![molecular formula C7H4F2N2O B598026 6-(Difluoromethoxy)nicotinonitrile CAS No. 1198103-42-2](/img/structure/B598026.png)
6-(Difluoromethoxy)nicotinonitrile
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Description
6-(Difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C7H4F2N2O . Its molecular weight is 170.119 .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives has been described in various studies . For instance, one research work describes the synthesis of a new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing a thiophene substituent . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Molecular Structure Analysis
The molecular structure of 6-(Difluoromethoxy)nicotinonitrile consists of seven carbon atoms, four hydrogen atoms, two fluorine atoms, two nitrogen atoms, and one oxygen atom .Relevant Papers Several studies on nicotinonitrile and their derivatives have been reported due to their wide range of therapeutic activities . Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone .
Scientific Research Applications
Green Synthesis of Nicotinonitriles
“6-(Difluoromethoxy)nicotinonitrile” can be used in the green synthesis of nicotinonitriles via cooperative vinylogous anomeric-based oxidation . This process involves the application of nanomagnetic metal-organic frameworks, which are environmentally friendly and efficient catalysts .
Cytotoxicity Studies
The compound has been used in cytotoxicity studies against breast cancer cell lines . In one study, a compound similar to “6-(Difluoromethoxy)nicotinonitrile”, known as 2-amino-4,6-diphenylnicotinonitrile, demonstrated exceptional cytotoxicity, surpassing the potency of Doxorubicin .
Photophysical Investigations
“6-(Difluoromethoxy)nicotinonitrile” can be used in photophysical investigations . The fluorescence spectra of the synthesized compounds in different solvents reveal solvent-dependent shifts in the emission maximum values, highlighting the influence of the solvent environment on their fluorescence properties .
Quantum Chemical Analysis
The compound can be used in quantum chemical TD-DFT analysis to provide insights into the electronic structure and fluorescence behavior . This analysis elucidates HOMO-LUMO energy gaps, electronegativity values, and dipole moments, contributing to a deeper understanding of their electronic properties and potential reactivity .
Development of Fluorescent Sensors
“6-(Difluoromethoxy)nicotinonitrile” can be used in the development of fluorescent sensors . The compound’s unique photophysical properties make it a promising candidate for monitoring photopolymerization processes .
Potential Anticancer Agents
The compound can be used in the development of potential anticancer agents . Its cytotoxicity against breast cancer cell lines suggests its potential use as a therapeutic agent .
properties
IUPAC Name |
6-(difluoromethoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASGKOKUJVRDAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673301 |
Source
|
Record name | 6-(Difluoromethoxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198103-42-2 |
Source
|
Record name | 6-(Difluoromethoxy)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(difluoromethoxy)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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